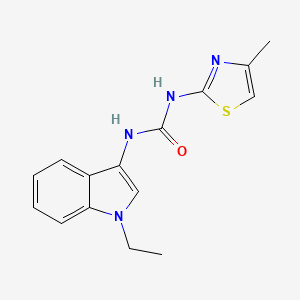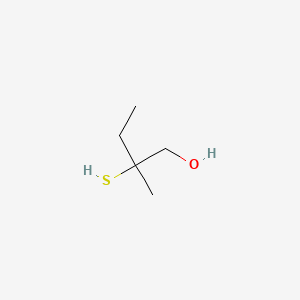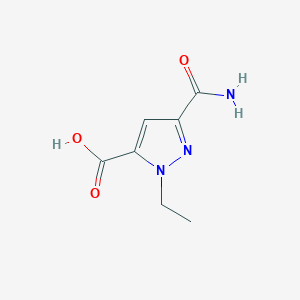
1-(1-ethyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-ethyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea, also known as EIU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EIU is a kinase inhibitor that has been shown to have a range of biochemical and physiological effects, making it a promising tool for investigating various cellular processes. In
Mecanismo De Acción
1-(1-ethyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea works by inhibiting specific kinases involved in various cellular processes. Specifically, this compound targets kinases such as c-Met, VEGFR, and FGFR, which are involved in cell proliferation, survival, and angiogenesis. By inhibiting these kinases, this compound can prevent the growth and survival of cancer cells and reduce inflammation in immune cells. In addition, this compound has been shown to have neuroprotective effects by inhibiting kinases involved in neuronal survival and function.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects, depending on the specific kinase it targets. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis, or programmed cell death. In immune cells, this compound has been shown to reduce inflammation and inhibit immune cell activation. In neurons, this compound has been shown to have neuroprotective effects by promoting neuronal survival and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-ethyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea has several advantages for use in lab experiments. It is a highly specific kinase inhibitor, meaning it can target specific cellular processes without affecting others. It has also been shown to have low toxicity in cells and animals, making it a safe tool for research. However, this compound does have limitations, such as its relatively short half-life and limited solubility in water. These limitations must be taken into account when designing experiments using this compound.
Direcciones Futuras
There are several future directions for research using 1-(1-ethyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea. One area of interest is in the development of this compound analogs with improved pharmacokinetic properties. Another area of interest is in the use of this compound in combination with other drugs or therapies to enhance its effectiveness. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in various fields of scientific research.
Conclusion
In conclusion, this compound, or this compound, is a promising tool for scientific research. Its specificity as a kinase inhibitor and range of biochemical and physiological effects make it a valuable tool for investigating various cellular processes. Further research is needed to fully understand the potential applications of this compound and its analogs in cancer research, immunology, and neuroscience.
Métodos De Síntesis
The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea involves the reaction of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-(1H-indol-3-yl)ethanone, followed by the addition of 4-methyl-2-thiazolylamine. The resulting product is then purified using column chromatography. This synthesis method has been optimized to produce high yields of pure this compound, making it a reliable source of the compound for scientific research.
Aplicaciones Científicas De Investigación
1-(1-ethyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea has been used in a variety of scientific research applications, including cancer research, immunology, and neuroscience. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific kinases involved in cell proliferation and survival. In immunology, this compound has been used to study the role of kinases in immune cell signaling and activation. In neuroscience, this compound has been shown to have potential applications in the treatment of neurodegenerative diseases by targeting specific kinases involved in neuronal survival and function.
Propiedades
IUPAC Name |
1-(1-ethylindol-3-yl)-3-(4-methyl-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-3-19-8-12(11-6-4-5-7-13(11)19)17-14(20)18-15-16-10(2)9-21-15/h4-9H,3H2,1-2H3,(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYIAUIDIQIUSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=NC(=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2948303.png)

![N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-methylbenzamide](/img/structure/B2948308.png)




![8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2948313.png)


![2-(4-Phenyl-thiazol-2-yl)-benzo[f]chromen-3-one](/img/structure/B2948321.png)